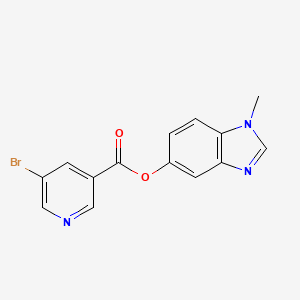

![molecular formula C17H18N4O B6504030 3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide CAS No. 1396855-24-5](/img/structure/B6504030.png)

3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives involves novel and uncomplicated methods . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production . It makes them versatile, easy to prepare and create a further ring extension .Scientific Research Applications

Organic Synthesis

This compound can be used in the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines . The methodology developed for this synthesis is beneficial for the creation of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines .

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which our compound belongs, have been identified as strategic compounds for optical applications . They exhibit key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .

Solid-State Emitters

Certain derivatives of pyrazolo[1,5-a]pyrimidines, including those bearing simple aryl groups, allow good solid-state emission intensities . This suggests that our compound could potentially be used in the design of solid-state emitters.

Chemosensors

Fluorescent molecules, including pyrazolo[1,5-a]pyrimidines, are crucial tools for studying the dynamics of intracellular processes and serve as chemosensors . Therefore, our compound could potentially be used in the development of new chemosensors.

Bioimaging Applications

Given the fluorescent properties of pyrazolo[1,5-a]pyrimidines , our compound could potentially be used in bioimaging applications, helping scientists visualize biological processes at the cellular and molecular levels.

Organic Light-Emitting Devices

The fluorescent properties of pyrazolo[1,5-a]pyrimidines suggest that our compound could potentially be used in the development of organic light-emitting devices.

Mechanism of Action

Target of Action

The primary target of the compound VU0538195-1, also known as F6230-0251, is a novel immune checkpoint called IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.

Mode of Action

VU0538195-1/F6230-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade can result in the modulation of immune responses, potentially enhancing the body’s ability to fight against cancer cells.

Pharmacokinetics

The pharmacokinetics of VU0538195-1/F6230-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VU0538195-1/F6230-0251 administered intravenously . The results of this study will provide valuable information about the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.

Result of Action

Preclinical data have demonstrated that the antibody blockade of IGSF8 by VU0538195-1/F6230-0251 results in compelling monotherapy anti-tumor activity . It has also shown synergy with anti-PD1 across multiple syngeneic tumor models . These results suggest that VU0538195-1/F6230-0251 could have significant effects at the molecular and cellular levels, potentially leading to the inhibition of tumor growth.

properties

IUPAC Name |

3-(dimethylamino)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-20(2)15-7-5-6-13(10-15)17(22)18-11-14-12-19-21-9-4-3-8-16(14)21/h3-10,12H,11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSVROGDYVAHHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6503954.png)

![2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6503967.png)

![N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6503970.png)

![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6503973.png)

![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide](/img/structure/B6503980.png)

![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6503985.png)

![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6503997.png)

![2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide](/img/structure/B6504000.png)

![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6504003.png)

![N-methoxy-N-methyl-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide](/img/structure/B6504014.png)

![2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B6504029.png)

![N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6504049.png)

![(2E)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide](/img/structure/B6504061.png)